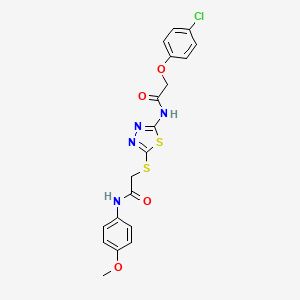

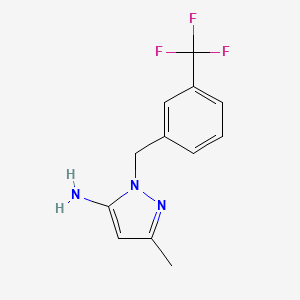

1-(2-((4-((Benzyloxy)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(2-((4-((Benzyloxy)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione” is a compound that belongs to the class of piperidones . Piperidones are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .

Synthesis Analysis

Piperidones are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, even 1 day . The Mannich base formation reaction is important for deriving piperidine-4-ones as a six-membered nitrogenous heterocyclic ketone and its derivatives .

Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

Chemical Reactions Analysis

In the synthesis of piperidones, various catalysts were employed such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .

科学的研究の応用

Suzuki–Miyaura Coupling

This compound could potentially be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Drug Discovery

Piperidine derivatives, such as the compound , are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This highlights the compound’s potential in the field of drug discovery.

In Vitro Activity

The compound could potentially be used to study in vitro activity on various cell lines, such as U937, K562, HL60, Jurkat, and U266 cells . This could provide valuable insights into the compound’s effects on these cells.

Hydromethylation Sequence

The compound could potentially be used in a hydromethylation sequence, which has been applied to methoxy protected compounds and cholesterol . This could be useful in the synthesis of various organic compounds.

Protodeboronation

The compound could potentially be used in protodeboronation, a process that has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . This highlights the compound’s potential use in organic synthesis.

Antioxidant Properties

Compounds with a piperidine moiety, such as the compound , have been found to exhibit powerful antioxidant action because of their capability of hindering or suppressing free radicals . This suggests potential applications in the development of antioxidant therapies.

作用機序

Target of Action

Similar compounds have been reported to interact with various proteins and enzymes, influencing their function .

Mode of Action

Similar compounds have been reported to undergo catalytic protodeboronation, a process that involves a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, the protodeboronation process has been used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B . .

Pharmacokinetics

It’s important to note that the stability of similar compounds can be influenced by air and moisture .

Result of Action

Similar compounds have been reported to undergo transformations that allow for valuable but unknown transformations, such as formal anti-markovnikov alkene hydromethylation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the stability of similar compounds can be influenced by air and moisture . .

将来の方向性

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a vibrant field of research with promising future directions.

特性

IUPAC Name |

1-[2-[4-(phenylmethoxymethyl)piperidin-1-yl]sulfonylethyl]piperidine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O5S/c23-19-7-4-8-20(24)22(19)13-14-28(25,26)21-11-9-18(10-12-21)16-27-15-17-5-2-1-3-6-17/h1-3,5-6,18H,4,7-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVOHZHSVGXNLLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CCC(CC2)COCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-((4-((Benzyloxy)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2396463.png)

![3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2396466.png)

![2,4-Dimethyl-5-[(4-methyl-1-piperazinyl)methyl]benzaldehyde dihydrochloride](/img/no-structure.png)